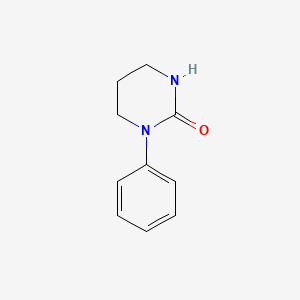

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the hydroxyphenyl and carboxylic acid groups. The exact methods would depend on the specific reactions used in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, while the hydroxy group could be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it relatively acidic, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthetic Studies on Potent Marine Drugs : A study by Li et al. (2013) focused on the synthesis of 4H-Chromene-2-carboxylic acid derivatives, which could be useful for understanding the structure-activity relationship of antitumor antibiotics. This research offers insights into the synthesis process that could be relevant to compounds like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Li et al., 2013).

Reaction and Derivative Formation

- Reactions of Hydroxyglycines : Research by Hoefnagel et al. (1993) describes the reaction of hydroxyglycine with 2-aminobenzophenones to form quinazoline derivatives. This study is significant for understanding the chemical reactions and potential derivative formations of compounds like this compound (Hoefnagel et al., 1993).

Supramolecular Architecture

- Hydrogen Bonded Supramolecular Framework : A study by Jin et al. (2012) investigates the noncovalent weak interactions and supramolecular framework involving 2-methylquinoline and carboxylic acid derivatives. This research provides a deeper understanding of the supramolecular structures that could be formed by similar compounds, including this compound (Jin et al., 2012).

Photoluminescence and Semiconductor Properties

- Photoluminescence and Semiconductor Properties : Yi et al. (2019) synthesized and characterized a complex that included a quinoline carboxylic acid derivative. This study explored the photoluminescence and semiconductor properties of the complex, which is significant for understanding the electronic and optical properties of related compounds (Yi et al., 2019).

Antioxidant Properties

- Antioxidant Properties : Kawashima et al. (1979) investigated a compound structurally related to quinoline carboxylic acids and found it to have significant antioxidant properties. This research is relevant to understanding the potential antioxidant capabilities of this compound (Kawashima et al., 1979).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit a wide spectrum of biological activity . They are used in various industrial and consumer products, and in drugs, indicating that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been used in enzyme-triggered molecular brachytherapy . In this process, an enzyme attached to an antibody converts an inactive small-molecule prodrug into an active drug . This could suggest that 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid might also interact with its targets in a similar manner.

Biochemical Pathways

For instance, the degradation of pyrene, a polycyclic aromatic hydrocarbon, involves the production of phenanthrene-4,5-dicarboxylic acid . This suggests that similar compounds might also be involved in the metabolism of aromatic compounds.

Pharmacokinetics

A related compound, 2-(2-hydroxyphenyl)-1h-benzimidazole, has been reported to undergo conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This could potentially impact the bioavailability of this compound.

Result of Action

For example, 3-phenylpropionic acid, a metabolite derived from Bacteroides fragilis, has been shown to promote intestinal epithelial barrier function .

Action Environment

It’s worth noting that the properties of similar compounds, such as benzothiazole derivatives, are strongly affected by the nature and position of substitutions . This suggests that the action of this compound might also be influenced by environmental factors.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states and influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to have beneficial effects, such as reducing oxidative stress and inflammation . High doses can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as glucose and lactate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and influence cellular energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Eigenschaften

IUPAC Name |

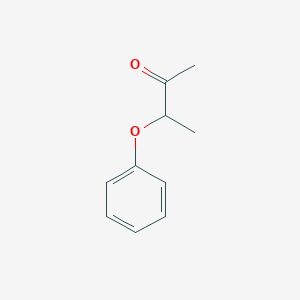

2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHCUXNTPSKLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425362 | |

| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438219-85-3 | |

| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

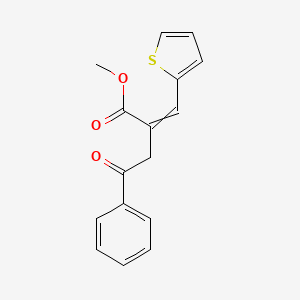

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

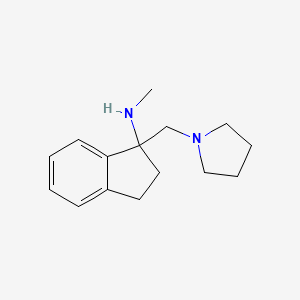

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)